6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one
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Overview
Description
6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-7-methoxy-4H-1-benzopyran-4-one and phenylboronic acid.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the phenylboronic acid with the benzopyran core. This reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate and a solvent like toluene or ethanol.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and high yield.
Automation and Monitoring: Employing automated systems for precise control of reaction parameters and real-time monitoring to optimize production efficiency.
Quality Control: Implementing stringent quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzopyran derivatives.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis.
Biological Studies: Used as a probe to study various biological pathways and molecular targets, including protein kinases and enzymes involved in cell signaling.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one involves:
Molecular Targets: The compound targets specific proteins and enzymes involved in cell proliferation and apoptosis, such as protein kinases and caspases.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of programmed cell death.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-phenylchromone: Similar structure but lacks the chloro substituent, resulting in different reactivity and biological activity.
7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one: Contains an isopropoxy group instead of a methoxy group, leading to variations in its chemical properties and applications.
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Features additional hydroxyl and methoxy groups, which influence its solubility and biological activity.
Uniqueness
6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one is unique due to its specific combination of chloro and methoxy substituents, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
75989-82-1 |
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Molecular Formula |
C16H11ClO3 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
6-chloro-7-methoxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C16H11ClO3/c1-19-15-8-14-11(7-13(15)17)16(18)12(9-20-14)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
PBRYNFLLLYNTPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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